3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde
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Overview
Description
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H2BrF3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the bromination of 5-(trifluoromethyl)thiophene-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are employed under inert atmosphere conditions.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: The major product is 3-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: The major product is 3-Bromo-5-(trifluoromethyl)thiophene-2-methanol.
Coupling: Products are diverse, depending on the coupling partner used.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the trifluoromethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a thiophene ring.
3-Bromo-2-(trifluoromethyl)thiophene: Similar but lacks the aldehyde group.
Uniqueness
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the combination of the bromine, trifluoromethyl, and aldehyde functional groups on the thiophene ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDYTZNNZQLSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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